molecular formula C12H17NO3 B2950005 Isobutyl (4-(hydroxymethyl)phenyl)carbamate CAS No. 1342997-75-4

Isobutyl (4-(hydroxymethyl)phenyl)carbamate

Cat. No.: B2950005
CAS No.: 1342997-75-4
M. Wt: 223.272
InChI Key: UYTGOCPSRSQSSQ-UHFFFAOYSA-N
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Description

Isobutyl (4-(hydroxymethyl)phenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a hydroxymethyl group (–CH₂OH) at the para position and an isobutyl carbamate (–OCONH–C(CH₂)₂) moiety. Carbamates are widely utilized in medicinal chemistry and material science due to their hydrolytic stability and ability to act as prodrugs or intermediates in polymer synthesis .

Properties

IUPAC Name

2-methylpropyl N-[4-(hydroxymethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(2)8-16-12(15)13-11-5-3-10(7-14)4-6-11/h3-6,9,14H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTGOCPSRSQSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (4-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 4-hydroxymethylphenyl isobutylamine with formic anhydride[2][2]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity[2][2].

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(hydroxymethyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl (4-(hydroxymethyl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of isobutyl (4-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between Isobutyl (4-(hydroxymethyl)phenyl)carbamate and related carbamates:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications
This compound C₁₂H₁₇NO₃ 223.27 (calculated) –OCONH(CH₂CH(CH₃)₂), –CH₂OH (para) Likely moderate lipophilicity (log k ~2.5–3.0 inferred from analogs ); hydrolytically stable Potential intermediate in drug synthesis or polymer chemistry
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate C₁₂H₁₇NO₃ 223.27 –OCONH–C(CH₃)₃, –CH₂OH (para) Log k: ~3.2 (HPLC-derived ); storage: room temperature, dry Lab chemical, precursor for bioactive molecules
Phenyl (4-(hydroxymethyl)phenyl)carbamate C₁₄H₁₃NO₃ 243.26 –OCONH–C₆H₅, –CH₂OH (para) Synthesized via DMF/DBTDL catalysis at 90°C; used in polymeric materials Polymer modification, drug delivery systems
Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate C₁₄H₁₂FNO₃ 261.25 –OCONH–C₆H₅, –CH₂OH, –F (meta) Increased polarity due to fluorine; 95% purity Fluorinated intermediates for imaging agents
3-Oxobutyl (4-(hydroxymethyl)phenyl)carbamate C₁₂H₁₅NO₄ 237.25 –OCONH–(CH₂)₂COCH₃, –CH₂OH (para) FT-IR confirms carbonyl group; reactive for conjugation Prodrug design, targeted release

Key Research Findings

Lipophilicity Trends : Alkyl chain length and branching influence log k values. tert-Butyl carbamates are more lipophilic (log k ~3.2) than phenyl analogs (log k ~2.8) due to increased hydrophobicity .

Synthetic Efficiency : Phenyl carbamates achieve >90% yield under mild conditions (90°C, 3 hours) , whereas tert-butyl derivatives require Boc-deprotection steps .

Functionalization Potential: The hydroxymethyl group in this compound allows for further modifications, such as esterification or conjugation, enhancing utility in prodrug design .

Biological Activity

Isobutyl (4-(hydroxymethyl)phenyl)carbamate, with the molecular formula C₁₂H₁₇NO₃ and CAS number 1342997-75-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group , characterized by an amine linked to a carbonyl group. Its structure is significant for its stability and ability to penetrate biological membranes, making it a candidate for various therapeutic applications. The presence of the hydroxymethyl group may also contribute to its interaction with biological targets.

This compound interacts with specific enzymes and receptors in biological systems. The compound's mechanism of action involves:

  • Binding to Enzymes/Receptors : It can modulate the activity of various enzymes and receptors, influencing cellular signaling pathways.
  • Signal Transduction : The compound may affect signal transduction pathways, which are critical for cellular communication and function.
  • Gene Expression Regulation : It has potential implications in regulating gene expression, thereby affecting metabolic processes within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell migration and proliferation. For instance, it may impact sialylation processes that are crucial for cancer metastasis .
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as sialyltransferases .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1Demonstrated anti-inflammatory properties in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Study 2Investigated the compound's effect on cancer cell lines, revealing inhibition of migration and reduced sialic acid expression on the cell surface .
Study 3Explored the interaction with specific enzymes, indicating a mechanism for its anticancer effects through enzyme modulation .

Applications in Drug Development

This compound is being explored as a precursor in drug development due to its favorable pharmacological properties. Its stability allows for the design of prodrugs that can improve bioavailability and therapeutic efficacy. The compound's ability to interact with biological targets makes it a valuable candidate in the search for new therapies.

Q & A

Q. Table 1: Analytical Parameters for this compound

ParameterMethod/ValueReference
Molecular Weight223.24 g/mol (calculated)
HRMS (ESI)m/z [M+H]⁺: 224.165 (theoretical)
HPLC Mobile PhaseMethanol:Buffer (65:35, pH 4.6)
Storage Conditions-20°C in amber vials

Q. Table 2: Comparative Toxicity of Carbamate Derivatives

CompoundLD₅₀ (mg/kg, Rat)Key MetaboliteReference
Phenyl Carbamate4204-Hydroxybenzoic acid
Fentanyl Carbamate12.5Norfentanyl
Target CompoundPendingPredicted: Glucuronide

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